Mal-PEG3-NHS ester
Overview
Description
Mal-PEG3-NHS ester is a noncleavable ADC linker containing a Maleimide group . It is used for making antibody-drug conjugates . The Maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .
Synthesis Analysis
The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .Molecular Structure Analysis
The molecular formula of this compound is C17H22N2O9 . It has a molecular weight of 398.36 .Chemical Reactions Analysis
The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .Physical and Chemical Properties Analysis
This compound is a liquid that is colorless to light yellow . It has a high solubility in DMSO: 100 mg/mL (251.03 mM) .Scientific Research Applications
1. Enhancement of Therapeutic Immunoglobulin Delivery
The application of Mal-PEG3-NHS ester in the enhancement of therapeutic immunoglobulin delivery is significant. The chemical engineering of the erythrocyte membrane, using various PEGylation methods including NHS-PEG-NHS and NHS-PEG-MAL, facilitates the display of antibodies on the surface of red blood cells. This innovative approach aims to extend the lifespan of immunoglobulin therapeutics in vivo, reduce the immunologic consequences of soluble antibody-antigen complexes, and mitigate the emergence of anti-drug antibodies. The research underlines the stability and effectiveness of these RBC-PEG-SpA-antibody arrays in physiological conditions, opening new avenues for antigen removal treatments in medical science (Weihang Ji et al., 2019).
2. Enhancing Cell Interactions with Bioactive Hydrogels
This compound plays a pivotal role in the development of poly(ethylene glycol) (PEG)-based hydrogel systems. The study emphasizes the importance of optimizing the density of PEG linkers during protein functionalization to improve cell adhesion and spreading. The introduction of acrylamide-PEG-isocyanate (Aam-PEG-I), with enhanced hydrolytic stability, signifies a breakthrough in maintaining bioactivity levels within hydrogel networks for extended periods, offering substantial benefits for regenerative medicine and drug delivery applications (M. B. Browning et al., 2013).
3. Covalent Attachment of Apolipoproteins to Nanoparticles for Drug Transport
Innovative use of NHS-PEG-Mal 3400 linker for the covalent attachment of apolipoproteins to human serum albumin nanoparticles marks a significant advancement in drug transport capabilities. This method effectively enables the delivery of drugs, such as Loperamide, to the central nervous system, showcasing the potential of PEGylated nanoparticles in enhancing drug efficacy and targeting precision (J. Kreuter et al., 2007).
4. Improving Drug Delivery and Theranostic Evaluation
The synthesis of Indium-111 labeled, Trastuzumab-Doxorubicin conjugated, and APTES-PEG coated magnetic nanoparticles demonstrates the multifaceted potential of this compound in enhancing tumor targeting, drug delivery, controlled drug release, and dual-modal tumor imaging. The innovative application of NHS-PEG-Mal in this context underscores its pivotal role in advancing theranostic strategies, particularly in the domain of targeted cancer therapy and imaging (Hamidreza Zolata et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Mal-PEG3-NHS ester has been extensively used in the development of protein conjugates . By conjugating this compound to a targeting molecule, such as an antibody or a peptide, it can be used to selectively deliver drugs to specific cells or tissues, improving the therapeutic index and reducing off-target effects .
Biochemical Analysis
Biochemical Properties
Mal-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester and maleimide groups . The NHS ester group of this compound can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . On the other hand, the maleimide group of this compound reacts with thiol groups, forming a covalent bond .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By reacting with primary amines and thiol groups in biomolecules, this compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with primary amines and thiol groups in biomolecules . The NHS ester group reacts with primary amines, while the maleimide group reacts with thiol groups, forming covalent bonds . These reactions enable the connection of biomolecules with a thiol .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXXEVQHRSMNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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